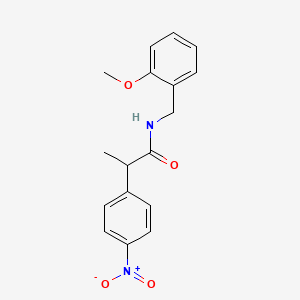![molecular formula C22H24N2O2S B4075591 N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4075591.png)
N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide
Vue d'ensemble
Description
N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide, also known as MLN4924, is a small molecule inhibitor that has shown promise in cancer treatment. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins in cells, and its dysregulation has been linked to the development of various cancers.
Mécanisme D'action
N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then used to modify other proteins, which marks them for degradation by the proteasome. By inhibiting NAE, N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide prevents the degradation of specific proteins that are important for cancer cell survival, leading to their accumulation and eventual cell death.
Biochemical and Physiological Effects
N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide is its specificity for NAE, which reduces the likelihood of off-target effects. However, its mechanism of action may also lead to the accumulation of other proteins that are not targeted for degradation, which could have unintended consequences. Additionally, its efficacy may be limited in certain cancer types or in patients with specific genetic mutations.
Orientations Futures
Future research on N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide could focus on its potential use in combination with other cancer treatments, such as immunotherapy or targeted therapies. It could also be further studied in specific cancer types, such as breast cancer or lung cancer, to determine its efficacy and potential limitations. Additionally, research could focus on developing more potent and selective NAE inhibitors that could further improve cancer treatment outcomes.
Applications De Recherche Scientifique
N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models and has shown efficacy in a variety of cancer types, including leukemia, lymphoma, and solid tumors. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-20(19-5-2-6-27-19)23-17-3-1-4-18(10-17)24-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16H,7-9,11-13H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZVNARWZKWQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B4075513.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]dipropylamine oxalate](/img/structure/B4075528.png)
![1-{3-[4-(benzyloxy)phenoxy]propyl}piperazine oxalate](/img/structure/B4075533.png)

![N-(3-methoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4075546.png)
methyl]-8-quinolinol](/img/structure/B4075551.png)
![1-[4-(4-chloro-2,3-dimethylphenoxy)butyl]piperazine hydrochloride](/img/structure/B4075557.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4075559.png)
![N-allyl-N-[2-(2-fluorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075573.png)
![1-butyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075588.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide](/img/structure/B4075589.png)
![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4075595.png)
![1-(cyclopropylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4075607.png)
![1-[3-(2-naphthyloxy)propyl]azepane oxalate](/img/structure/B4075614.png)